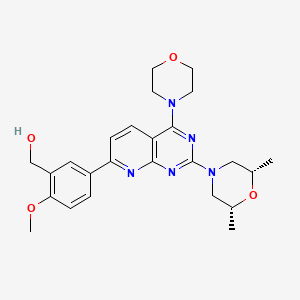

KU-0063794

描述

an mTOR inhibitor; structure in first source

属性

IUPAC Name |

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSMUFRPPYDYRD-CALCHBBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239782 | |

| Record name | KU-0063794 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938440-64-3 | |

| Record name | rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938440-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KU-0063794 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938440643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KU-0063794 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 938440-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KU-0063794 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81HJG228AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KU-0063794

For Researchers, Scientists, and Drug Development Professionals

Core Summary

KU-0063794 is a potent, selective, and cell-permeable small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. It distinguishes itself by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cellular growth, proliferation, and survival. This comprehensive guide details the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that is a central component of two distinct protein complexes: mTORC1 and mTORC2. Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both complexes.[1][2] This dual inhibition leads to a more comprehensive shutdown of mTOR signaling.

The primary consequence of this compound's action is the inhibition of phosphorylation of key downstream effectors of both mTORC1 and mTORC2.

mTORC1 Inhibition:

-

S6 Kinase 1 (S6K1): this compound prevents the mTORC1-mediated phosphorylation of S6K1 at its hydrophobic motif (Threonine 389).[3] This inhibition ablates S6K1 activity, a crucial step in promoting protein synthesis and cell growth.

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): The inhibitor leads to the dephosphorylation of 4E-BP1.[2][3] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.

mTORC2 Inhibition:

-

Akt (Protein Kinase B): this compound blocks the mTORC2-mediated phosphorylation of Akt at Serine 473 (Ser473), a critical step for full Akt activation.[2][3] This leads to a reduction in the activity of Akt, a key signaling node that promotes cell survival and proliferation. Interestingly, inhibition of Akt Ser473 phosphorylation by this compound can also lead to a decrease in the phosphorylation of Threonine 308 (Thr308) in the activation loop of Akt.[2]

-

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Similar to Akt, SGK1 is a substrate of mTORC2, and its activation is inhibited by this compound.[3]

This dual inhibition of mTORC1 and mTORC2 results in significant anti-proliferative effects, including cell growth suppression and the induction of a G1 phase cell cycle arrest.[2][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from various studies.

| Parameter | Value | Assay Condition | Reference |

| IC50 (mTORC1) | ~10 nM | Cell-free kinase assay | [1][2][3] |

| IC50 (mTORC2) | ~10 nM | Cell-free kinase assay | [1][2][3] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Assay Type | Concentration Range | Effect | Reference |

| HepG2 | Cell Viability | 0.1–50 µM | Dose-dependent decrease in cell viability | [3] |

| HepG2 | Colony Formation | 1–50 µM | Significant decrease in the number of viable colonies | [3] |

| HepG2 | Apoptosis | 0.1–50 µM | Dose-dependent induction of apoptosis | [3] |

| HEK-293 | S6K1 Activity | 30 nM | Rapid ablation of S6K1 activity | [3] |

| HEK-293 (IGF-1 stimulated) | S6K1 Activity | 300 nM | ~90% inhibition of S6K1 activity | [3] |

| Wild-type MEFs | Cell Growth | Not specified | Inhibition of cell growth | [3] |

| mLST8-deficient MEFs | Cell Growth | Not specified | Inhibition of cell growth | [3] |

| Caki-1 (RCC) | Cell Viability & Growth | Not specified | More effective than temsirolimus in decreasing viability and growth | [5] |

| 786-O (RCC) | Cell Viability & Growth | Not specified | More effective than temsirolimus in decreasing viability and growth | [5] |

Table 2: Cellular Effects of this compound in Various Cell Lines

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound on the mTOR signaling pathway.

Caption: The mTOR signaling pathway and points of inhibition by this compound.

Caption: A generalized workflow for characterizing the activity of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.

Protocol Outline:

-

Immunoprecipitation of mTOR Complexes:

-

Lyse cells (e.g., HEK-293) in a suitable lysis buffer.

-

Pre-clear the lysate with Protein G-Sepharose beads.

-

Incubate the lysate with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) conjugated to Protein G-Sepharose beads to immunoprecipitate the respective complexes.

-

Wash the immunoprecipitates multiple times with lysis buffer and then with kinase buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 or mTORC2 in kinase buffer.

-

Add the respective substrate: GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2.

-

Add varying concentrations of this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP and MgCl2.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by Western blotting using phospho-specific antibodies for the substrates (e.g., anti-phospho-S6K1 Thr389, anti-phospho-Akt Ser473).

-

Quantify the band intensities to determine the IC50 value of this compound.

-

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation state of mTORC1 and mTORC2 substrates in cells.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2, HEK-293) to a desired confluency.

-

Treat the cells with various concentrations of this compound for different time points.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-S6K, S6K, p-Akt, Akt, p-4E-BP1, 4E-BP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Cell Viability and Growth Assays

Objective: To determine the effect of this compound on cell viability and proliferation.

Crystal Violet Assay Protocol Outline:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).

-

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

-

Stain the cells with a 0.1% Crystal Violet solution in ethanol.

-

Wash away the excess stain with water.

-

-

Quantification:

-

Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

-

The absorbance is proportional to the number of viable cells.

-

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture cells to a desired confluency and treat them with this compound or vehicle for a specified time.

-

-

Cell Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold ethanol (e.g., 70%) while vortexing to prevent clumping.

-

Incubate the cells on ice or at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

-

Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a highly specific and potent dual inhibitor of mTORC1 and mTORC2. Its mechanism of action involves the direct, ATP-competitive inhibition of the mTOR kinase, leading to a comprehensive blockade of downstream signaling pathways that are critical for cell growth, proliferation, and survival. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound as a powerful tool in cancer research and for the development of novel therapeutic strategies targeting the mTOR pathway.

References

- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

KU-0063794: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KU-0063794 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high affinity. This dual inhibitory action provides a more comprehensive blockade of the mTOR signaling network, a critical regulator of cell growth, proliferation, metabolism, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in preclinical research.

Introduction

The mTOR signaling pathway is a central controller of cellular and organismal growth, integrating signals from growth factors, nutrients, energy status, and stress. Dysregulation of this pathway is a common feature in a multitude of human diseases, most notably cancer. The mTOR protein kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 , which includes the regulatory proteins Raptor and PRAS40, is sensitive to nutrients and growth factors and is acutely inhibited by rapamycin. Its downstream effectors, S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), are key regulators of protein synthesis.

-

mTORC2 , containing the essential scaffolding protein Rictor, is generally insensitive to acute rapamycin treatment. It plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation and activation of Akt, Protein Kinase C (PKC), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).

Rapamycin and its analogs only partially inhibit mTORC1 and do not directly inhibit mTORC2. This limitation has driven the development of ATP-competitive mTOR kinase inhibitors that target the catalytic site of mTOR, thereby inhibiting both complexes. This compound is a first-generation ATP-competitive mTOR inhibitor that has served as a valuable tool for elucidating the full extent of mTOR signaling and as a lead compound for the development of next-generation inhibitors.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the mTOR kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to mTOR substrates, effectively blocking the catalytic activity of both mTORC1 and mTORC2. This leads to the inhibition of downstream signaling cascades, resulting in reduced cell growth, proliferation, and survival.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| mTORC1 | Cell-free kinase assay | ~10 | [1][2][3][4][5][][7][8][9] |

| mTORC2 | Cell-free kinase assay | ~10 | [1][2][3][4][5][][7][8][9] |

Table 2: Kinase Selectivity Profile of this compound

The following data represents the percentage of remaining kinase activity in the presence of 1 µM and 10 µM this compound for a panel of 76 protein kinases. Data is extracted from García-Martínez et al., 2009.[1]

| Kinase | % Activity Remaining (1 µM) | % Activity Remaining (10 µM) |

| mTOR | <10 | <10 |

| PI3Kα | >90 | >90 |

| PI3Kβ | >90 | >90 |

| PI3Kγ | >90 | >90 |

| PI3Kδ | >90 | >90 |

| DNA-PK | >90 | >90 |

| ATM | >90 | >90 |

| ATR | >90 | >90 |

| SMG-1 | >90 | >90 |

| ... (and 67 other kinases) | >90 | >90 |

Note: For the full list of 76 kinases, please refer to the supplementary data of the original publication.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by this compound.

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow: Cell Viability Assay (MTT Assay)

This diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability using an MTT assay.

Caption: Workflow for determining cell viability after this compound treatment.

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is adapted from García-Martínez et al., 2009.[1]

Objective: To determine the in vitro inhibitory activity of this compound on mTORC1 and mTORC2.

Materials:

-

HEK293 cells

-

Lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM sodium glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitors)

-

Anti-Raptor and anti-Rictor antibodies

-

Protein G-Sepharose beads

-

Kinase assay buffer (25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl₂)

-

Recombinant inactive GST-S6K1 (for mTORC1) or GST-Akt1 (for mTORC2)

-

[γ-³²P]ATP

-

This compound

Procedure:

-

Cell Lysis: Lyse HEK293 cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 2 hours at 4°C.

-

Add Protein G-Sepharose beads and incubate for another hour.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing 100 µM ATP, 1 µCi [γ-³²P]ATP, and the respective substrate (GST-S6K1 or GST-Akt1).

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Incubate at 30°C for 20 minutes with gentle agitation.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify band intensities to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Western Blot Analysis of mTOR Pathway Phosphorylation

Objective: To analyze the effect of this compound on the phosphorylation status of key mTOR pathway proteins.[10][11][12]

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), and total protein antibodies for loading controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction:

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities to assess changes in protein phosphorylation.

-

Conclusion

This compound is a foundational tool for studying the complexities of the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 has provided invaluable insights into the roles of these complexes in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research, aiding in the continued exploration of mTOR biology and the development of novel therapeutics targeting this critical pathway.

References

- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]

- 5. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. selleckchem.com [selleckchem.com]

- 9. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]

- 10. benchchem.com [benchchem.com]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

KU-0063794: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0063794 is a potent and highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1] It distinguishes itself from earlier mTOR inhibitors, such as rapamycin, by targeting the ATP-binding site of the mTOR kinase domain, thus inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4][5] This dual inhibitory action provides a more comprehensive blockade of mTOR signaling, making this compound a valuable tool for dissecting the intricate roles of mTOR in cellular processes and a potential therapeutic agent in diseases characterized by aberrant mTOR pathway activation, such as cancer.[2][3][4][5] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound exerts its effects by competitively inhibiting the kinase activity of both mTORC1 and mTORC2 with a reported IC50 of approximately 10 nM in cell-free assays.[2][3][4][6] This is in stark contrast to rapamycin, which allosterically inhibits mTORC1 but not mTORC2.[7] The specificity of this compound is a key feature, as it shows over 1000-fold selectivity for mTOR over other protein and lipid kinases, including phosphoinositide 3-kinases (PI3Ks).[2][3][4]

Downstream Signaling Effects of this compound

The dual inhibition of mTORC1 and mTORC2 by this compound leads to a broad spectrum of downstream signaling consequences, affecting key regulators of cell growth, proliferation, survival, and metabolism.

Inhibition of mTORC1 Signaling

As a direct inhibitor of mTORC1, this compound blocks the phosphorylation of its canonical downstream effectors:

-

p70 S6 Kinase (S6K): this compound effectively prevents the phosphorylation of S6K at its hydrophobic motif (Threonine 389), leading to the inactivation of the kinase.[6] This, in turn, prevents the subsequent phosphorylation of the S6 ribosomal protein, a key player in protein synthesis.

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Inhibition of mTORC1 by this compound leads to the dephosphorylation of 4E-BP1.[2][3][4] Hypophosphorylated 4E-BP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent mRNA translation and protein synthesis. Studies have shown that this compound induces a more complete dephosphorylation of 4E-BP1 compared to rapamycin.[6]

Inhibition of mTORC2 Signaling

The ability of this compound to inhibit mTORC2 sets it apart from rapamycin and leads to the modulation of a distinct set of downstream targets:

-

Akt (Protein Kinase B): mTORC2 is a primary kinase responsible for the phosphorylation of Akt at Serine 473, a crucial step for its full activation. This compound effectively blocks this phosphorylation event.[2][3][4] Interestingly, the inhibition of mTORC2 by this compound also leads to a reduction in the phosphorylation of Akt at Threonine 308, a site phosphorylated by PDK1.[2][3][4] This suggests a potential interplay between the two phosphorylation sites, where Serine 473 phosphorylation may facilitate or stabilize Threonine 308 phosphorylation.

-

Serum and Glucocorticoid-Regulated Kinase (SGK): Similar to Akt, SGK is another AGC kinase family member that is a direct substrate of mTORC2. This compound treatment leads to the inhibition of SGK activation by preventing its phosphorylation.[2][3][4]

-

Protein Kinase C α (PKCα): mTORC2 also regulates the phosphorylation and stability of PKCα, and its inhibition by this compound can impact signaling pathways downstream of this kinase.

The comprehensive inhibition of both mTORC1 and mTORC2 signaling pathways by this compound is depicted in the following diagram:

Caption: Downstream signaling pathways inhibited by this compound.

Cellular Effects of this compound

The profound impact of this compound on downstream signaling translates into significant effects on cellular physiology:

-

Inhibition of Cell Growth and Proliferation: By suppressing protein synthesis and inactivating pro-proliferative kinases like Akt and S6K, this compound potently inhibits cell growth and proliferation in various cell types.[2][3][4]

-

Induction of G1 Cell Cycle Arrest: A common outcome of this compound treatment is the arrest of the cell cycle in the G1 phase, preventing cells from progressing to the S phase of DNA replication.[2][3][4]

-

Induction of Autophagy: mTORC1 is a key negative regulator of autophagy, a cellular process for degrading and recycling cellular components. By inhibiting mTORC1, this compound can induce autophagy.[8][9] However, in some cancer cells, this induction of autophagy can be a pro-survival mechanism, and combining this compound with autophagy inhibitors can enhance its cytotoxic effects.[9]

-

Apoptosis: The effect of this compound on apoptosis is context-dependent. In some preclinical models, it has been shown to induce apoptosis, particularly in combination with other agents.[10][11] However, in other studies, it primarily induces cell cycle arrest and autophagy without significant apoptosis.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| mTORC1 | Cell-free kinase assay | ~10 | [2][3][4][6] |

| mTORC2 | Cell-free kinase assay | ~10 | [2][3][4][6] |

| PI3K and other kinases | Kinase panel screening | >10,000 | [2][3][4] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| HEK-293 | Western Blot | 30 nM | Ablation of S6K1 activity | [6] |

| HEK-293 (IGF-1 stimulated) | Western Blot | 300 nM | ~90% inhibition of S6K1 activity | [6] |

| Renal Cell Carcinoma (Caki-1, 786-O) | Cell Viability | 1-2 µM | Decreased cell viability and growth | [12][13] |

| Keloid Fibroblasts | Proliferation, Migration | 2.5 µM | Inhibition of proliferation and migration | [11] |

| HepG2 (Hepatocellular Carcinoma) | Apoptosis | 0.1–50 μM | Dose-dependent induction of apoptosis | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

mTOR Kinase Assay (In Vitro)

This protocol is adapted from methodologies described in studies characterizing this compound.[6]

Objective: To determine the in vitro inhibitory activity of this compound on mTORC1 and mTORC2.

Materials:

-

HEK-293 cells

-

Lysis buffer (e.g., CHAPS-based buffer)

-

Anti-Raptor antibody (for mTORC1 immunoprecipitation)

-

Anti-Rictor antibody (for mTORC2 immunoprecipitation)

-

Protein A/G-agarose beads

-

Recombinant inactive GST-S6K1 (for mTORC1 substrate)

-

Recombinant inactive GST-Akt (for mTORC2 substrate)

-

Kinase assay buffer

-

ATP

-

This compound

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

-

Antibodies for Western blotting: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt

Procedure:

-

Cell Lysis: Lyse HEK-293 cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

For mTORC1, incubate cell lysates with an anti-Raptor antibody.

-

For mTORC2, incubate cell lysates with an anti-Rictor antibody.

-

Capture the antibody-protein complexes using Protein A/G-agarose beads.

-

Wash the beads extensively to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add the respective substrate (GST-S6K1 for mTORC1, GST-Akt for mTORC2).

-

Add varying concentrations of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP and magnesium chloride.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples to elute proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using antibodies against the phosphorylated forms of the substrates (phospho-S6K Thr389, phospho-Akt Ser473) and total protein as a loading control.

-

Quantify the band intensities to determine the IC50 of this compound.

-

Caption: Workflow for the in vitro mTOR kinase assay.

Western Blotting for Downstream Signaling Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in cultured cells.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Analysis: Quantify the band intensities and normalize to the total protein or a loading control.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cultured cells

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation:

-

Wash the cells with PBS.

-

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Fix the cells at -20°C for at least 2 hours (can be stored for longer).

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).

Autophagy Assessment by LC3 Conversion

Objective: To evaluate the induction of autophagy by this compound by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Cultured cells

-

This compound

-

Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control for autophagic flux

-

Western blotting reagents as described above

-

Primary antibody: anti-LC3

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control. In parallel, treat cells with an autophagy inhibitor alone or in combination with this compound to assess autophagic flux.

-

Western Blotting: Perform Western blotting as described above, using an anti-LC3 antibody.

-

Analysis:

-

Identify the two bands corresponding to LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an accumulation of autophagosomes.

-

A further increase in LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

-

Conclusion

This compound is a powerful research tool for investigating the complexities of mTOR signaling. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete picture of the roles of mTOR in cellular function compared to rapamycin and its analogs. The downstream effects of this compound on key signaling nodes such as Akt, S6K, and 4E-BP1, and its subsequent impact on cell cycle progression, growth, and autophagy, are well-documented. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies and to further explore its therapeutic potential. As research in this area continues, a deeper understanding of the nuanced effects of dual mTORC1/mTORC2 inhibition will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Crystal violet staining protocol | Abcam [abcam.com]

- 8. Autophagy Detection | LC3 Conversion Assay [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dual mTORC1 and mTORC2 Inhibitor KU-0063794: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KU-0063794, a potent and specific ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document details its mechanism of action, inhibitory profile against mTORC1 and mTORC2, and provides detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase domain of mTOR, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound offers a more complete blockade of mTOR signaling by inhibiting both complexes.[4] This dual inhibitory action makes it a valuable tool for dissecting the distinct and overlapping functions of mTORC1 and mTORC2 in cellular processes and a potential therapeutic agent in diseases with dysregulated mTOR signaling, such as cancer.[2]

Mechanism of Action and Specificity

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mTOR kinase domain.[4][5] This mechanism prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

Key characteristics include:

-

Potent Inhibition: this compound inhibits both mTORC1 and mTORC2 with high potency.[1][2]

-

High Specificity: It demonstrates remarkable selectivity for mTOR over a wide range of other protein and lipid kinases, including phosphoinositide 3-kinases (PI3Ks).[1][3][4] At a concentration of 1 µM, which is 100-fold higher than its IC50 for mTOR, this compound shows no significant inhibition of 76 other protein kinases.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound against mTORC1 and mTORC2 has been determined through in vitro kinase assays.

| Target | IC50 | Assay Substrate | Reference |

| mTORC1 | ~10 nM | GST-S6K1 | [1][6] |

| mTORC2 | ~10 nM | GST-Akt1 | [1][6] |

Impact on mTOR Signaling Pathways

This compound's inhibition of mTORC1 and mTORC2 leads to the dephosphorylation of their respective downstream effectors, impacting crucial cellular functions like cell growth, proliferation, and survival.

mTORC1 Signaling Pathway

mTORC1 is a central regulator of cell growth and proliferation. Its activity is modulated by growth factors, nutrients, and cellular energy levels. Upon activation, mTORC1 phosphorylates key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.

mTORC2 Signaling Pathway

mTORC2 plays a critical role in cell survival, metabolism, and cytoskeletal organization. A key downstream target of mTORC2 is the serine/threonine kinase Akt. mTORC2 phosphorylates Akt at serine 473, which is essential for its full activation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effects of this compound on mTORC1 and mTORC2.

In Vitro mTORC1 and mTORC2 Kinase Assays

This protocol describes the immunoprecipitation of mTORC1 and mTORC2 from cell lysates followed by an in vitro kinase assay to measure their activity in the presence of this compound.

Materials:

-

HEK293 cells

-

CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors.

-

Anti-Raptor and Anti-Rictor antibodies

-

Protein A/G agarose beads

-

Kinase Buffer: 25 mM HEPES (pH 7.4), 100 mM potassium acetate, 1 mM MgCl2.

-

Recombinant inactive GST-S6K1 and GST-Akt1

-

ATP

-

This compound

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting: anti-phospho-S6K1 (Thr389) and anti-phospho-Akt (Ser473).

Procedure:

-

Cell Lysis:

-

Culture HEK293 cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with CHAPS Lysis Buffer on ice.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Collect the beads by centrifugation and wash them three times with CHAPS Lysis Buffer and once with Kinase Buffer.

-

-

Kinase Assay:

-

Resuspend the immunoprecipitated beads in Kinase Buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding recombinant substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2) and ATP.

-

Incubate the reaction at 37°C for 30 minutes with gentle agitation.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the phosphorylated substrates (phospho-S6K1 Thr389 for mTORC1 and phospho-Akt Ser473 for mTORC2).

-

Cellular Western Blot Analysis of mTOR Pathway Inhibition

This protocol details the analysis of mTOR pathway inhibition by this compound in cultured cells by examining the phosphorylation status of downstream targets.

Materials:

-

Cell line of interest (e.g., HEK293, cancer cell lines)

-

This compound

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and grow to the desired confluency.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of mTORC1 and mTORC2 substrates.

-

Conclusion

This compound is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its ability to act as an ATP-competitive inhibitor provides a powerful tool for the comprehensive investigation of mTOR signaling. The detailed protocols provided in this guide offer a robust framework for researchers to study the effects of this compound and other mTOR inhibitors on cellular pathways, contributing to a deeper understanding of mTOR biology and its role in disease.

References

- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR Antibody | Cell Signaling Technology [cellsignal.com]

- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for Direct Activation of mTORC2 Kinase Activity by Phosphatidylinositol 3,4,5-Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of KU-0063794 on Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular and molecular effects of KU-0063794, a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). The focus of this document is on the compound's direct and downstream effects on the phosphorylation of Akt (also known as Protein Kinase B), a critical node in cellular signaling pathways regulating growth, proliferation, and survival.

Executive Summary

This compound is a highly selective, small-molecule inhibitor targeting the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM.[1][2][3][4][5] Unlike the allosteric mTORC1 inhibitor rapamycin, this compound acts as an ATP-competitive inhibitor, leading to a more comprehensive shutdown of mTOR-mediated signaling. A primary consequence of mTORC2 inhibition by this compound is the suppression of Akt phosphorylation at its hydrophobic motif (Serine 473), which subsequently leads to a reduction in phosphorylation at the T-loop (Threonine 308) and a consequent decrease in Akt kinase activity.[1][2][3][4][6] This guide details the mechanism, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the involved signaling pathways.

Mechanism of Action: Inhibition of mTORC2 and Impact on Akt

The serine/threonine kinase Akt is a central component of the PI3K/Akt/mTOR signaling pathway. Full activation of Akt requires a dual phosphorylation event:

-

Phosphorylation at the T-loop (Threonine 308): This is mediated by the phosphoinositide-dependent kinase 1 (PDK1).

-

Phosphorylation at the hydrophobic motif (Serine 473): This is primarily mediated by mTORC2.[6]

This compound exerts its effect on Akt by directly inhibiting the kinase activity of mTOR, a core component of mTORC2. By preventing mTORC2 from phosphorylating Akt at Ser473, this compound effectively blocks one of the two critical steps for full Akt activation.[7] Furthermore, studies have shown that the inhibition of Ser473 phosphorylation by this compound also leads to a reduction in Thr308 phosphorylation.[1][2][4] This suggests that phosphorylation at Ser473 may facilitate or stabilize the phosphorylation at Thr308, possibly by inducing a conformational change that protects Thr308 from phosphatases.[1][2][4][5]

The inhibition of both mTORC1 and mTORC2 results in a robust suppression of downstream signaling, affecting not only Akt substrates but also mTORC1 targets like S6K and 4E-BP1 more completely than rapamycin.[1][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]

- 6. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]

KU-0063794: A Technical Guide to its Modulation of S6K1 Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent and specific mTOR inhibitor, KU-0063794, with a primary focus on its modulation of p70 Ribosomal S6 Kinase 1 (S6K1) activity. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a highly specific, cell-permeable, dual inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high potency.[1][2][3][4] Its inhibitory action on these complexes prevents the downstream phosphorylation and activation of key signaling proteins involved in cell growth, proliferation, and survival, most notably S6K1.[2][3]

The activation of S6K1 is a critical event downstream of mTORC1, primarily occurring through the phosphorylation of two key residues: Threonine 389 (Thr389) in the hydrophobic motif and Threonine 229 (Thr229) in the T-loop.[1][5] this compound effectively ablates S6K1 activity by directly inhibiting mTORC1, thereby preventing the crucial phosphorylation of Thr389.[1] This initial blockade subsequently hinders the phosphorylation of Thr229, leading to a complete inactivation of S6K1.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and specificity of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference |

| mTORC1 | Cell-free kinase assay | ~10 nM | [1][2][3] |

| mTORC2 | Cell-free kinase assay | ~10 nM | [1][2][3] |

Table 2: Cellular Activity of this compound

| Effect | Cell Line | Concentration | Notes | Reference |

| Ablation of S6K1 activity (Thr389 & Thr229 phosphorylation) | HEK-293 | 30 nM | Rapidly ablates activity. | [1] |

| ~90% inhibition of S6K1 activity (IGF1-stimulated) | HEK-293 | 300 nM | Serum-starved cells stimulated with IGF1. | [1] |

| Complete inhibition of amino-acid-induced S6K1 phosphorylation | HEK-293 | 100-300 nM | --- | [1] |

| Inhibition of rS6 phosphorylation (Ser235/236) | U87MG | 0.10 µM (IC50) | --- | [6] |

| Inhibition of Akt phosphorylation (Ser473) | U87MG | 0.15 µM (IC50) | --- | [6] |

Table 3: Kinase Selectivity of this compound

| Kinase Panel | Concentration | Result | Reference |

| 76 other protein kinases | 1 µM | No significant inhibition. | [2][7] |

| 7 lipid kinases (including Class I PI3Ks) | 10 µM | No significant inhibition. | [2][7] |

Signaling Pathway

The following diagram illustrates the central role of mTOR in signaling pathways and the points of intervention by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro mTOR Kinase Assay

This protocol assesses the direct inhibitory effect of this compound on mTORC1 and mTORC2 activity.[1][8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Core Mechanism of KU-0063794-Induced Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0063794 is a potent, cell-permeable, and highly specific small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. Operating as an ATP-competitive inhibitor, it uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high affinity, leading to a robust G1 phase cell cycle arrest. This technical guide elucidates the core mechanism of action, details the affected signaling pathways, presents quantitative data on its efficacy, and provides key experimental protocols for its study.

Introduction: Targeting a Central Regulator of Cell Growth

The mTOR signaling pathway is a critical nexus for integrating intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status, to control cell growth, proliferation, and metabolism.[1] Dysregulation of this pathway is a common feature in numerous cancers, making it a prime target for therapeutic intervention.[1] this compound distinguishes itself from earlier mTOR inhibitors like rapamycin by not only inhibiting mTORC1 but also the rapamycin-insensitive mTORC2, providing a more comprehensive blockade of the pathway.[1][2] This dual inhibition effectively shuts down critical downstream signaling required for cell cycle progression, culminating in a G1 phase arrest.[2][3][4]

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound exerts its effects by directly inhibiting the kinase activity of mTOR, the catalytic subunit of both mTORC1 and mTORC2.[1] This action prevents the phosphorylation of key downstream substrates, thereby disrupting two major signaling arms.

Inhibition of mTORC1 Signaling

mTORC1 is a central regulator of protein synthesis. Upon inhibition by this compound, its key downstream effectors are dephosphorylated:

-

Ribosomal Protein S6 Kinase 1 (S6K1): Inhibition of mTORC1 prevents the phosphorylation of S6K1 at its hydrophobic motif (Threonine 389).[5] This inactivation halts the downstream phosphorylation of targets like ribosomal protein S6, leading to a general suppression of ribosome biogenesis and protein translation.[3]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): this compound causes a profound dephosphorylation of 4E-BP1.[1][2][5] In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of mRNAs that encode key proteins for cell growth and proliferation, including Cyclin D1.

Inhibition of mTORC2 Signaling

mTORC2 is a primary regulator of the AGC kinase family, including Akt. Inhibition by this compound disrupts this axis:

-

Akt (Protein Kinase B): this compound blocks the mTORC2-mediated phosphorylation of Akt at its hydrophobic motif (Serine 473), which is crucial for its full activation.[1][3] This subsequently leads to a reduction in phosphorylation at the T-loop (Threonine 308) by PDK1, effectively shutting down Akt signaling.[1][3] Inactivation of Akt prevents the phosphorylation and inhibition of numerous downstream targets, including GSK3β and FOXO transcription factors.[5]

-

Serum and Glucocorticoid-regulated Kinase 1 (SGK1): Similar to Akt, SGK1 activation is suppressed by this compound.[3][5]

The comprehensive inhibition of these pathways is the foundational event leading to cell cycle arrest.

The Link to G1 Cell Cycle Arrest

Progression from the G1 to the S phase of the cell cycle is a tightly regulated process governed by the activity of Cyclin-Dependent Kinases (CDKs), primarily CDK4/6 and CDK2.

-

Reduced Cyclin D1 Synthesis: The transition through the G1 restriction point is critically dependent on the synthesis of D-type cyclins (Cyclin D1, D2, D3). These proteins form active complexes with CDK4 and CDK6. The translation of Cyclin D1 mRNA is highly sensitive to the availability of the eIF4F complex. By inhibiting mTORC1, this compound enhances the repressive activity of 4E-BP1 on eIF4E, leading to a significant reduction in Cyclin D1 protein levels.

-

Inactivation of CDK4/6: Without its cyclin partner, CDK4/6 remains inactive and cannot phosphorylate its primary substrate, the Retinoblastoma protein (Rb).

-

Activation of Rb: Hypophosphorylated Rb remains in its active, growth-suppressive state. It binds to E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry, such as Cyclin E, CDK2, and enzymes for DNA replication.

-

Cell Cycle Halts: The inability to inactivate Rb and transcribe E2F target genes results in the cell being unable to pass the G1 restriction point, leading to a definitive G1 phase arrest.

Quantitative Data

The efficacy of this compound has been quantified in numerous studies. The tables below summarize key findings.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 | Assay Conditions | Reference |

|---|---|---|---|

| mTORC1 | ~10 nM | Cell-free kinase assay using S6K1 as substrate | [1][3] |

| mTORC2 | ~10 nM | Cell-free kinase assay using Akt as substrate | [1][3] |

| PI3K & 76 other kinases | >10 µM | Cell-free kinase assays |[1][3] |

Table 2: Effect on Cell Cycle Distribution

| Cell Line | Treatment Conditions | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

|---|---|---|---|---|---|

| Caki-1 (Renal) | DMSO (Vehicle) | 59.4 | 28.5 | 12.1 | [6] |

| Caki-1 (Renal) | 2 µM this compound (72h) | 73.1 | 18.2 | 8.7 | [6] |

| 786-O (Renal) | DMSO (Vehicle) | 68.3 | 19.5 | 12.2 | [6] |

| 786-O (Renal) | 2 µM this compound (72h) | 79.1 | 13.0 | 7.9 | [6] |

| MEFs (Fibroblast) | DMSO (Vehicle) | 49 | 36 | 15 | [3] (data from full text) |

| MEFs (Fibroblast) | 1 µM this compound (24h) | 69 | 20 | 11 |[3] (data from full text) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro mTOR Kinase Assay

This protocol assesses the direct inhibitory effect of this compound on mTORC1 and mTORC2 activity.

-

Cell Lysis: Lyse HEK-293 cells in a suitable buffer (e.g., HEPES lysis buffer containing protease and phosphatase inhibitors).

-

Immunoprecipitation (IP):

-

Pre-clear cell lysate (1-4 mg) with Protein G-Sepharose beads.

-

For mTORC1, incubate lysate with anti-Raptor antibody. For mTORC2, use anti-Rictor antibody. Incubate for 1-2 hours at 4°C.

-

Capture the immune complexes by adding Protein G-Sepharose beads for 1 hour at 4°C.

-

-

Washing: Wash the immunoprecipitates extensively. For mTORC1 (Raptor IP), include a high-salt wash (0.5 M NaCl) to optimize kinase activity.

-

Kinase Reaction:

-

Resuspend the beads in a kinase buffer.

-

Add the appropriate substrate: GST-S6K1 (dephosphorylated) for mTORC1 or GST-Akt1 (dephosphorylated) for mTORC2.

-

Add various concentrations of this compound (or DMSO as vehicle control).

-

Initiate the reaction by adding MgCl2 (10 mM) and ATP (0.1 mM).

-

Incubate for 30 minutes at 30°C with agitation.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using phospho-specific antibodies for the substrates (e.g., anti-phospho-S6K1 Thr389 or anti-phospho-Akt Ser473).

-

Cell Cycle Analysis via Propidium Iodide Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Plate cells at a desired density and treat with this compound at various concentrations and time points. Include a vehicle-treated (DMSO) control.

-

Cell Harvesting: Harvest adherent cells using trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells.

-

Fixation:

-

Wash cells once with cold PBS.

-

Resuspend the cell pellet in 1 ml of cold PBS.

-

While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Wash the fixed cells twice with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (50 µg/mL) in PBS.

-

Incubate in the dark for 20-30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer.

-

Acquire PI fluorescence data on a linear scale. Use pulse width/height parameters to exclude cell doublets.

-

Analyze the resulting DNA content histogram using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.

-

Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBS-T]) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer (typically 5% BSA in TBS-T for phospho-antibodies) overnight at 4°C with gentle agitation. Use antibodies specific to targets like p-S6K (Thr389), total S6K, p-Akt (Ser473), total Akt, p-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH).

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each in TBS-T. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Conclusion

This compound is a powerful research tool and a prototype for second-generation mTOR inhibitors. Its ability to potently and specifically inhibit both mTORC1 and mTORC2 provides a comprehensive blockade of the mTOR signaling network. The primary mechanism of its anti-proliferative effect is the induction of a G1 cell cycle arrest, which is driven by the mTORC1-dependent inhibition of cap-dependent translation of key cell cycle regulators, most notably Cyclin D1. This leads to the sustained activity of the Rb tumor suppressor and a halt in cell cycle progression. The detailed protocols and data presented in this guide provide a framework for researchers to effectively utilize and study this compound in various contexts of cell biology and drug development.

References

- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

KU-0063794 in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0063794 is a potent and highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It distinguishes itself by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 value of approximately 10 nM in cell-free assays.[1][3][4][] This dual inhibitory action provides a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs, which primarily target mTORC1.[1][4] The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell lines, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[7] This leads to the inhibition of downstream signaling pathways that are crucial for cancer cell growth and survival.

Inhibition of mTORC1 Signaling:

-

Dephosphorylation of S6 Kinase 1 (S6K1) and 4E-BP1: this compound treatment leads to the dephosphorylation of key mTORC1 substrates, including S6K1 and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4] The dephosphorylation of 4E-BP1 is notably more pronounced with this compound than with rapamycin.[1][4]

-

Inhibition of Protein Synthesis: The inactivation of S6K1 and the dephosphorylation of 4E-BP1, which in its hypophosphorylated state binds to and inhibits the translation initiation factor eIF4E, collectively lead to a suppression of protein synthesis, a critical process for rapidly dividing cancer cells.[1]

Inhibition of mTORC2 Signaling:

-

Inhibition of Akt Phosphorylation: this compound inhibits mTORC2-mediated phosphorylation of Akt at Serine 473 (Ser473), a key step for full Akt activation.[1][3] This, in turn, can also lead to a reduction in the phosphorylation of Akt at Threonine 308 (Thr308) in some cellular contexts.[1][4]

-

Downregulation of Akt Substrates: The inhibition of Akt activity results in the decreased phosphorylation of its downstream substrates, such as PRAS40, GSK3α/β, and Foxo-1/3a, which are involved in cell growth, proliferation, and survival.[3]

-

Inhibition of SGK1: this compound also inhibits the phosphorylation and activity of serum and glucocorticoid-induced protein kinase 1 (SGK1), another important downstream effector of mTORC2.[1][3]

Specificity:

Extensive kinase profiling has demonstrated the high specificity of this compound for mTOR. At concentrations that completely suppress mTOR activity, it shows no significant inhibition of 76 other protein kinases and 7 lipid kinases, including class I PI3Ks.[1][]

Signaling Pathway

Caption: Inhibition of mTORC1 and mTORC2 signaling pathways by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cancer cell line studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Cell Line/System | Reference |

| mTORC1 | Cell-free kinase assay | ~10 nM | Endogenous immunoprecipitated | [1],[3] |

| mTORC2 | Cell-free kinase assay | ~10 nM | Endogenous immunoprecipitated | [1],[3] |

Table 2: Effects of this compound on Downstream Signaling in HEK-293 Cells

| Treatment Condition | Target Protein/Phosphorylation Site | Effect | Reference |

| 30 nM this compound | S6K1 activity | Rapid ablation | [3] |

| 300 nM this compound (IGF1 stimulated) | S6K1 activity | ~90% inhibition | [3] |

| 100-300 nM this compound | Amino-acid-induced S6K1 and S6 phosphorylation | Complete inhibition | [3] |

| Dose-dependent | p-Akt (Ser473) | Inhibition | [3] |

| Dose-dependent | p-Akt (Thr308) | Inhibition | [3] |

| Dose-dependent | p-PRAS40 (Thr246) | Inhibition | [3] |

| Dose-dependent | p-GSK3α/β (Ser21/Ser9) | Inhibition | [3] |

| Dose-dependent | p-Foxo-1/3a (Thr24/Thr32) | Inhibition | [3] |

| Dose-dependent | p-4E-BP1 (Thr37, Thr46, Ser65) | Complete dephosphorylation | [3] |

Table 3: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Assay | Concentration Range | Incubation Time | Effect | Reference |

| HepG2 | Cell Viability | 0.1–50 μM | 72 h | Dose-dependent decrease in viability | [3] |

| HepG2 | Colony Formation | 1–50 μM | 10 d | Significant decrease in colony number | [3] |

| HepG2 | Apoptosis | 0.1–50 μM | 48 h | Dose-dependent induction of apoptosis | [3] |

| MEFs (wild-type and mLST8-deficient) | Cell Growth | Not specified | Not specified | Inhibition of cell growth | [3] |

| MEFs | Cell Cycle | Not specified | Not specified | G1 phase arrest | [1],[3] |

Interplay with Autophagy

Recent studies have revealed a critical interplay between mTOR inhibition by this compound and the process of autophagy.[8] Autophagy is a cellular self-degradation process that can act as a survival mechanism for cancer cells under stress.[9]

-